Potency and Selectivity Differentiation of 3-Amidoxime Scaffolds in HDAC and MMP Inhibition (Class-Level Inference)
A critical limitation of this analysis must be stated upfront: no published, publicly accessible primary literature provides a direct, quantitative, head-to-head comparison (e.g., identical enzyme assay under identical conditions) between CAS 479080-28-9 as a final drug-like molecule and a drug-like molecule derived from the 2- or 4-isomer. The quantitative data below are compiled from class-validated results for the N-hydroxycarbamimidoyl pharmacophore appended to a piperidine ring, demonstrating the functional group's intrinsic potency and the critical dependence of that potency on scaffold geometry, as established by SAR studies on analogous systems. The specific geometrical vector presented by the 3-position substitution on a piperidine ring is not replicated by the 4-position isomer, which is well-documented in the patent literature as yielding inhibitors of ERK kinases but does not guarantee identical inhibitory profiles against other metalloenzyme classes [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against HDAC1 |
|---|---|
| Target Compound Data | No direct data for final compound from CAS 479080-28-9; class-validated sub-µM activity expected for N-hydroxycarbamimidoyl-containing zinc-binding groups. |
| Comparator Or Baseline | A structurally validated analog, N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, demonstrates an IC₅₀ of 300 nM against human recombinant HDAC1 in a fluorogenic enzymatic assay [2]. |
| Quantified Difference | Class-level potency benchmark is 300 nM (0.3 µM); differentiation from 4-isomer-derived ERK inhibitors is qualitative (target class selectivity) rather than quantitative (potency) at this stage. |
| Conditions | HDAC1 fluorogenic enzymatic assay using Ac-Leu-Gly-Lys(Ac)-AMC substrate, 5-minute preincubation [2]. |
Why This Matters
The 3-position amidoxime-piperidine scaffold is a geometrically distinct zinc-binding motif for HDAC/MMP inhibitor design, not interchangeable with 4-position isomers optimized for kinase inhibition; procurement must be guided by the intended target class and required binding geometry.
- [1] Evitachem (excluded source, reference withheld). Information on 4-isomer as intermediate for ERK inhibitors is provided as background only and does not constitute core evidence. View Source
- [2] BenchChem (excluded for primary sourcing). N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide inhibits human recombinant HDAC1 with an IC₅₀ of 300 nM. Data originally cited as supporting class-level evidence for the N-hydroxycarbamimidoyl pharmacophore. View Source
